tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate: is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate
These compounds share similar structural features but differ in their specific functional groups and ring sizes. The unique combination of an oxazolidine and piperidine ring in this compound sets it apart, providing distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-15-10-14(11)4-6-18-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLMGEJAUYZYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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